3-Fluoro-5-methylpicolinaldehyde

Catalog No.
S6612705
CAS No.
1256822-25-9
M.F
C7H6FNO
M. Wt
139.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-5-methylpicolinaldehyde

CAS Number

1256822-25-9

Product Name

3-Fluoro-5-methylpicolinaldehyde

IUPAC Name

3-fluoro-5-methylpyridine-2-carbaldehyde

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

InChI

InChI=1S/C7H6FNO/c1-5-2-6(8)7(4-10)9-3-5/h2-4H,1H3

InChI Key

VYEHORMIEVYVPA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1)C=O)F

Canonical SMILES

CC1=CC(=C(N=C1)C=O)F

3-Fluoro-5-methylpicolinaldehyde is a heterocyclic aromatic compound characterized by the presence of a fluorine atom, a methyl group, and an aldehyde functional group. Its molecular formula is C7H6FNO\text{C}_7\text{H}_6\text{FNO}, with a molecular weight of approximately 139.13 g/mol. The compound features a pyridine ring structure where the aldehyde group is located at the 2-position and the methyl group at the 5-position, while the fluorine atom is positioned at the 3-position. This unique arrangement imparts distinct chemical properties and reactivity to the molecule, making it of interest in various fields of research and industry.

  • Oxidation: The aldehyde group can be oxidized to form 3-fluoro-5-methylpicolinic acid.
  • Reduction: The aldehyde can be reduced to yield 3-fluoro-5-methylpicolinyl alcohol.
  • Substitution: The fluorine atom can be substituted with other nucleophiles, leading to various derivatives depending on the nucleophile used.

Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, sodium borohydride and lithium aluminum hydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions.

The biological activity of 3-Fluoro-5-methylpicolinaldehyde is primarily linked to its potential as an enzyme inhibitor. The compound may interact with specific enzymes by binding to their active sites, thereby preventing substrate binding. The presence of fluorine enhances its binding affinity due to its electronegativity and ability to form strong hydrogen bonds. This characteristic makes it a valuable candidate in drug discovery and development .

Several synthetic methods are available for producing 3-Fluoro-5-methylpicolinaldehyde:

  • Oxidation of 3-Fluoro-5-methylpyridine: This method involves using manganese (IV) oxide in acetonitrile under inert conditions, typically at room temperature for about 24 hours.
  • Halogenation followed by Fluorination: This involves halogenating 5-methylpyridine derivatives followed by fluorination steps.
  • Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura coupling can also be employed to introduce fluorine into pyridine derivatives.

3-Fluoro-5-methylpicolinaldehyde finds applications in various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules and is used as a reagent in organic synthesis.
  • Biology: It is utilized in studies investigating enzyme mechanisms and as a probe in biological systems.
  • Industry: The compound is relevant in producing specialty chemicals and materials, particularly in pharmaceuticals and agrochemicals.

Research on similar fluorinated compounds suggests that the presence of fluorine can significantly alter how these molecules interact with biological systems. For instance, fluorinated compounds often exhibit enhanced binding affinities due to their unique electronic properties, which can influence metabolic pathways. Further studies on 3-Fluoro-5-methylpicolinaldehyde are warranted to elucidate its specific interactions with biological targets.

Several compounds share structural similarities with 3-Fluoro-5-methylpicolinaldehyde:

Compound NameStructural FeaturesUnique Characteristics
3-Fluoro-5-methylpyridineLacks the aldehyde groupLess reactive due to absence of aldehyde functionality
5-MethylpicolinaldehydeLacks the fluorine atomDifferent reactivity patterns due to absence of fluorine
3-Fluoro-5-methylpicolinic acidOxidized form of 3-Fluoro-5-methylpicolinaldehydeMore polar due to carboxylic acid presence
4-Fluoro-3-methylpicolinaldehydeFluorine at position 4Alters reactivity compared to 3-fluorinated derivatives

The uniqueness of 3-Fluoro-5-methylpicolinaldehyde lies in its combination of both a fluorine atom and an aldehyde group, which confers distinct chemical and biological properties compared to these similar compounds. The specific arrangement of functional groups influences its reactivity patterns and potential applications in various scientific fields.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

139.043341977 g/mol

Monoisotopic Mass

139.043341977 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-23-2023

Explore Compound Types